(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
CAS No.: 66513-28-8
Cat. No.: VC0547277
Molecular Formula: C31H43NO4
Molecular Weight: 493.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid - 66513-28-8](/images/no_structure.jpg)
CAS No. | 66513-28-8 |
---|---|
Molecular Formula | C31H43NO4 |
Molecular Weight | 493.7 g/mol |
IUPAC Name | (2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
Standard InChI | InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27+,28+,30+/m0/s1 |
Standard InChI Key | BAIPOTOKPGDCHA-IKJMDKCVSA-N |
Isomeric SMILES | CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
SMILES | CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
Canonical SMILES | CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
Appearance | Solid powder |
The compound (2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid is a complex organic molecule with a molecular formula of C31H43NO4 and a molecular weight of 493.7 g/mol . It is identified by the CAS number 66513-28-8 . This compound is of interest in various scientific fields due to its unique structure and potential applications.
Chemistry
This compound is used as a model for studying complex natural product synthesis and biosynthesis pathways due to its intricate structure. It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can modify its functional groups and properties.
Biology and Medicine
It exhibits ionophoric properties, making it useful for investigating ion transport mechanisms across biological membranes. Additionally, it shows potent antibacterial and antitumor activities, positioning it as a potential candidate for developing new antibiotics and anticancer agents.
Industry
The compound's insecticidal properties are being explored for agricultural pest control applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume